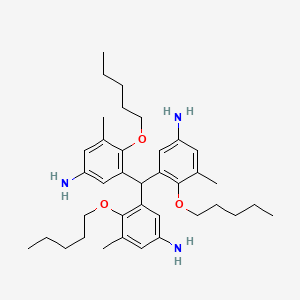
Benzenamine, 3,3',3''-methylidynetris[5-methyl-4-(pentyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- is a complex organic compound with the molecular formula C37H55N3O3 and a molecular weight of 589.862 . This compound is characterized by its unique structure, which includes multiple benzenamine groups connected through a central methylidynetris linkage, with pentyloxy and methyl substituents on the aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- typically involves multi-step organic reactions. The process begins with the preparation of the individual benzenamine units, which are then linked through a central methylidynetris group. The pentyloxy and methyl substituents are introduced through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include substituted benzenamines, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 3-methyl-: A simpler analog with a single methyl group on the aromatic ring.
Benzenamine, 4,4’,4’'-methylidynetris [N,N-dimethyl-: A related compound with dimethylamino groups instead of pentyloxy and methyl substituents.
Uniqueness
Benzenamine, 3,3’,3’'-methylidynetris[5-methyl-4-(pentyloxy)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
862851-05-6 |
|---|---|
Fórmula molecular |
C37H55N3O3 |
Peso molecular |
589.8 g/mol |
Nombre IUPAC |
3-[bis(5-amino-3-methyl-2-pentoxyphenyl)methyl]-5-methyl-4-pentoxyaniline |
InChI |
InChI=1S/C37H55N3O3/c1-7-10-13-16-41-35-25(4)19-28(38)22-31(35)34(32-23-29(39)20-26(5)36(32)42-17-14-11-8-2)33-24-30(40)21-27(6)37(33)43-18-15-12-9-3/h19-24,34H,7-18,38-40H2,1-6H3 |
Clave InChI |
KCNTWLSDVLIQFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1C)N)C(C2=C(C(=CC(=C2)N)C)OCCCCC)C3=C(C(=CC(=C3)N)C)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


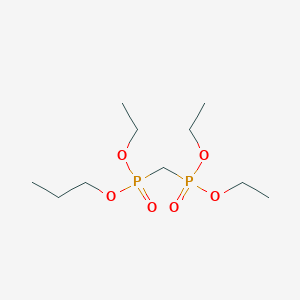
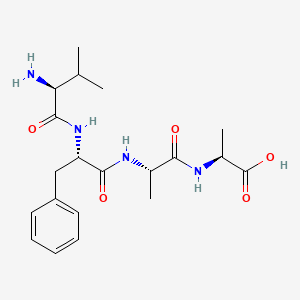
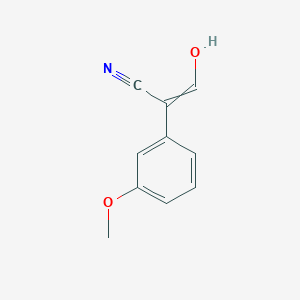
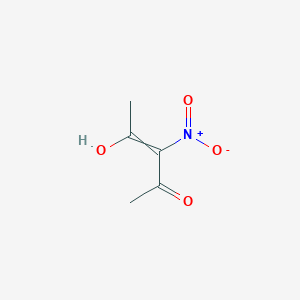
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
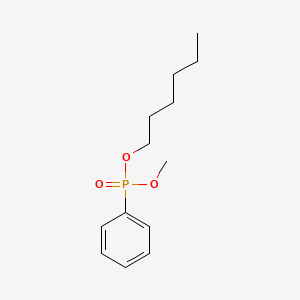

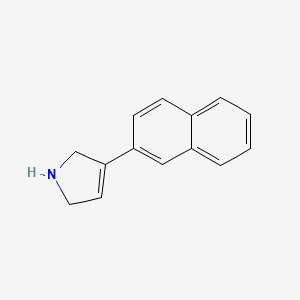
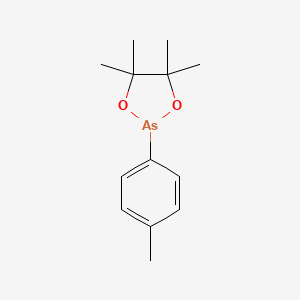
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
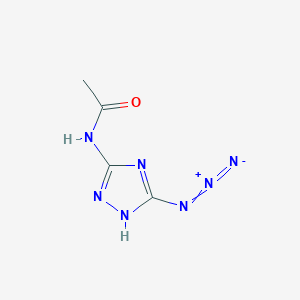
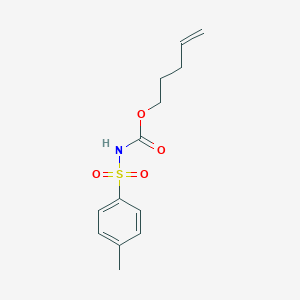
![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
